molecular formula C14H13N3O2 B13410084 N-Nitroso-N-phenyl-glycine Anilide

N-Nitroso-N-phenyl-glycine Anilide

Cat. No.: B13410084
M. Wt: 255.27 g/mol
InChI Key: ZBUNFZLMGDKJPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N-phenyl-glycine Anilide can be synthesized through various methods. One common approach involves the reaction of N-phenylglycine with nitrous acid (HNO2) under acidic conditions . The reaction typically proceeds as follows:

    Formation of Nitrous Acid: Sodium nitrite (NaNO2) is added to a cold acidic solution to form nitrous acid.

    Nitrosation Reaction: The nitrous acid reacts with N-phenylglycine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of nitrosation reactions can be applied. Industrial production would likely involve large-scale nitrosation reactions using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-phenyl-glycine Anilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitroso-N-phenyl-glycine Anilide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Nitroso-N-phenyl-glycine Anilide involves its interaction with nucleophiles due to the electrophilic nature of the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the phenyl and glycine moieties, which can modulate its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso-N-phenyl-glycine Anilide is unique due to the presence of both the nitroso and glycine moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with nucleophiles and other reactive species, making it valuable in various research applications .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(N-nitrosoanilino)-N-phenylacetamide

InChI

InChI=1S/C14H13N3O2/c18-14(15-12-7-3-1-4-8-12)11-17(16-19)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18)

InChI Key

ZBUNFZLMGDKJPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)N=O

Origin of Product

United States

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